REACTION_CXSMILES
|
[C:1]([C:5]1[CH:18]=[CH:17][CH:16]=[CH:15][C:6]=1[O:7][C:8]1[C:13](I)=[CH:12][CH:11]=[CH:10][N:9]=1)([CH3:4])([CH3:3])[CH3:2].[Li]CCCC.CCCCC.[B:29](OC(C)C)([O:34]C(C)C)[O:30]C(C)C.[Li+].[OH-]>C1COCC1.O>[C:1]([C:5]1[CH:18]=[CH:17][CH:16]=[CH:15][C:6]=1[O:7][C:8]1[C:13]([B:29]([OH:34])[OH:30])=[CH:12][CH:11]=[CH:10][N:9]=1)([CH3:4])([CH3:3])[CH3:2] |f:4.5|
|
Name
|
|
Quantity
|
6.54 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
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Name
|
|
Quantity
|
3.5 g
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Type
|
reactant
|
Smiles
|
[Li+].[OH-]
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Name
|
|
Quantity
|
60 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
The reaction was stirred at −78° C. for 10 min
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
The reaction was stirred at −78° C. for 40 min
|
Duration
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40 min
|
Type
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STIRRING
|
Details
|
The reaction was stirred for 2 h at rt
|
Duration
|
2 h
|
Type
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CUSTOM
|
Details
|
Partition the reaction mixture between water (˜200 mL additional) and EtOAc (˜200 mL)
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Type
|
WASH
|
Details
|
Separate layers and wash the aqueous once more with EtOAc
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Type
|
ADDITION
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Details
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Pour aqueous into a large erlenmyer flask & add EtOAc (˜200 mL)
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Type
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STIRRING
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Details
|
With vigorous stirring
|
Type
|
ADDITION
|
Details
|
add conc. HCl dropwise until pH ˜2
|
Type
|
EXTRACTION
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Details
|
funnel & extract aqueous once more with EtOAc (˜200 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
Combine these last two EtOAc extracts, dry over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(OC2=NC=CC=C2B(O)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.38 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |